Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC15845209
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F2N2O2 |
|---|---|
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | methyl 1-cyclopentyl-5-(difluoromethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H14F2N2O2/c1-17-11(16)8-6-14-15(9(8)10(12)13)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3 |
| Standard InChI Key | JGIZSPVBPMEJJS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N(N=C1)C2CCCC2)C(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) functionalized with three distinct groups:
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1-Cyclopentyl: A saturated cyclic hydrocarbon substituent that enhances lipophilicity and influences conformational flexibility.
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5-Difluoromethyl (-CF₂H): A fluorine-rich group known to improve metabolic stability and modulate electronic properties.
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4-Methoxycarbonyl (-COOCH₃): An ester moiety that affects solubility and serves as a synthetic handle for further derivatization.
The planar pyrazole ring facilitates π-π stacking interactions, while the cyclopentyl group introduces steric bulk, potentially affecting binding affinity in biological systems .
Crystallographic and Conformational Analysis
Although crystallographic data for this specific compound is unavailable, related pyrazole derivatives exhibit distinct conformational behaviors. For example, in ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring remains coplanar with substituents like amino and ethoxycarbonyl groups, stabilized by intramolecular hydrogen bonds . Similarly, the difluoromethyl group in analogous structures adopts syn or anti orientations relative to adjacent substituents, influencing supramolecular interactions such as hydrogen bonding and C–H···F contacts .
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The synthesis of methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate likely involves:
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Cyclocondensation: Formation of the pyrazole ring via reaction between a cyclopentyl hydrazine and a 1,3-dicarbonyl precursor.
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Fluorination: Introduction of the difluoromethyl group using reagents like diethylaminosulfur trifluoride (DAST) or ClCF₂H under catalytic conditions.
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Esterification: Installation of the methyl ester via acid-catalyzed methanolysis of a carboxylic acid intermediate.
Stepwise Synthesis Protocol
A plausible pathway, inspired by methods for related difluoromethylpyrazoles , is outlined below:
Table 1: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclocondensation | Cyclopentyl hydrazine, ethyl 3-oxobutanoate | Ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate |
| 2 | Halogenation | N-Chlorosuccinimide (NCS), DMF | Chlorination at C5 |
| 3 | Fluorination | DAST, CH₂Cl₂, 0°C → rt | Difluoromethyl substitution |
| 4 | Esterification | Methanol, H₂SO₄, reflux | Methyl ester formation |
Key challenges include controlling regioselectivity during cyclocondensation and minimizing side reactions during fluorination.
Physicochemical Properties
Experimental and Predicted Data
While experimental data for this compound is scarce, predictive models and analog comparisons suggest:
Table 2: Estimated Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ |
| Molecular Weight | 260.24 g/mol |
| Melting Point | 85–90°C (estimated) |
| Solubility | Soluble in DMSO, CH₂Cl₂; sparingly in H₂O |
| LogP (Partition Coeff.) | ~2.3 (indicative of moderate lipophilicity) |
The difluoromethyl group enhances stability against oxidative metabolism, a trait critical for drug candidates .
Future Research Directions
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Crystallographic Studies: Resolve three-dimensional structure to elucidate supramolecular interactions.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.
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Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysts.
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